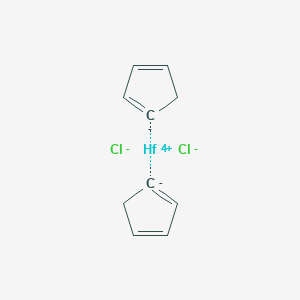

Hafnocene dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hafnocene dichloride, also known as this compound, is an organometallic compound with the formula C10H10Cl2Hf. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hafnocene dichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

HfCl4+2NaC5H5→Hf(C5H5)2Cl2+2NaCl

The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of bis(cyclopentadienyl)hafnium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to remove impurities .

Análisis De Reacciones Químicas

Substitution Reactions

Hafnocene dichloride readily undergoes ligand exchange reactions, particularly with main-group hydrides. For example:

-

Reaction with germate anions ([ArGeH₂]⁻) yields the substitution product [Cp₂Hf(GeH₂Ar)₂], where Ar* = 2,6-Trip₂C₆H₃ (Trip = 2,4,6-triisopropylphenyl) .

-

Analogous reactions with stannate anions ([SnH₂Ar*]⁻) produce [Cp₂Hf(SnHAr*)₂], demonstrating Hf–Sn bond formation .

Key Reaction Conditions :

-

Conducted at −40°C under inert atmosphere.

-

Solvents: Tetrahydrofuran (THF) or toluene.

Redox Reactions

While this compound is notably resistant to reduction compared to its Ti and Zr analogues , it participates in redox processes with organometallic reagents:

-

Reaction with organotin hydrides ([SnH₂Ar*]⁻) leads to reduction products such as [Cp₂Hf(SnHAr*)₂], accompanied by hydrogen evolution .

Comparative Reduction Stability :

| Compound | Reduction Resistance |

|---|---|

| This compound | High |

| Zirconocene dichloride | Moderate |

| Titanocene dichloride | Low |

Hydrolysis

Hydrolysis of Cp₂HfCl₂ produces a trimeric oxide species:

Product Characteristics :

-

Structure: Cyclic trimer with bridging oxygen atoms.

-

Stability: Higher thermal stability compared to monomeric forms.

Complex Formation and Ligand Exchange

The chloride ligands in Cp₂HfCl₂ can be replaced by diverse ligands:

-

Halide Exchange : Reaction with NaBr or KI yields Cp₂HfBr₂ or Cp₂HfI₂ .

-

Phosphide Coordination : Treatment with PR₂⁻ (R = organic group) forms [Cp₂Hf(PR₂)₂] .

Reaction Parameters :

| Ligand Type | Reagent | Product | Conditions |

|---|---|---|---|

| Bromide | NaBr | Cp₂HfBr₂ | THF, 25°C, 12h |

| Phosphide | LiPR₂ | Cp₂Hf(PR₂)₂ | −78°C to RT, inert |

Catalytic Activity in Polymerization

Activated by methylalumoxane (MAO), Cp₂HfCl₂ serves as a catalyst for olefin polymerization :

-

Mechanism : Coordination-insertion pathway for ethylene/propylene.

-

Efficiency : Lower activity than Zr analogues but higher stereoselectivity.

Polymer Properties :

| Monomer | Polymer Type | Tacticity |

|---|---|---|

| Ethylene | Polyethylene | High-density |

| Propylene | Polypropylene | Isotactic |

Biological Reactivity

Cp₂HfCl₂ shows cytotoxic effects in vitro:

-

Anticancer Activity : Inhibits growth of Ehrlich ascites tumor (EAT) cells at IC₅₀ = 12 μM .

-

Mechanism : Likely involves DNA interaction or redox cycling, though details remain under study .

Comparative Reactivity with Group 4 Metallocenes

Aplicaciones Científicas De Investigación

Catalysis

Polymerization Reactions

Hafnocene dichloride is primarily recognized for its role as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the polymerization of ethylene and other olefins has made it a valuable tool in materials science. The compound operates through a mechanism that involves the formation of active species capable of initiating polymer growth.

Case Study: Ethylene Polymerization

Research has demonstrated that this compound can be used effectively as a precatalyst for ethylene polymerization. In one study, it was shown that hafnocene-based catalysts could produce high molecular weight polyethylene with controlled molecular architecture. The efficiency and specificity of these reactions highlight this compound's potential for industrial applications in producing advanced polymers .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized in the synthesis of thin films and nanostructures. Its properties allow for the creation of materials with specific electronic and optical characteristics.

Data Table: Comparison of Metallocenes in Material Applications

| Compound | Application Area | Key Features |

|---|---|---|

| This compound | Thin films, nanostructures | High thermal stability, unique reactivity |

| Zirconocene dichloride | Polymerization | Greater solubility, less thermal stability |

| Titanocene dichloride | Catalysis | More reactive but less stable than hafnocene |

Pharmaceuticals

Potential Drug Development

This compound has been investigated for its potential in drug development, particularly as a metal-based therapeutic agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including Ehrlich ascites tumor (EAT) cells.

Case Study: Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of EAT cells, suggesting its potential as an antitumor agent. The compound's mechanism involves interference with cellular processes critical for tumor growth .

Chemical Research

Synthesis of Hafnium-Containing Compounds

As a starting material, this compound facilitates the synthesis of various hafnium-containing compounds. Its versatility allows researchers to explore new chemical pathways and develop novel materials with tailored properties.

Example Reactions:

- Substitution Reactions: Chloride ligands can be replaced with alkyl or aryl groups to create new derivatives.

- Complex Formation: It can form complexes with Lewis acids or other reactants to enhance reactivity.

Mecanismo De Acción

The mechanism by which bis(cyclopentadienyl)hafnium dichloride exerts its effects involves the coordination of the hafnium center with other molecules. This coordination can activate or stabilize certain chemical species, facilitating various reactions. The cyclopentadienyl ligands provide a stable environment for the hafnium center, enhancing its reactivity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(cyclopentadienyl)titanium dichloride

- Bis(cyclopentadienyl)zirconium dichloride

- Bis(cyclopentadienyl)chromium dichloride

Uniqueness

Hafnocene dichloride is unique due to the specific properties of hafnium, such as its high atomic number and density. These properties can influence the reactivity and stability of the compound, making it suitable for specialized applications that other metallocenes may not be able to achieve .

Propiedades

Número CAS |

12116-66-4 |

|---|---|

Fórmula molecular |

C10H12Cl2Hf-2 |

Peso molecular |

381.59 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;hafnium;dichloride |

InChI |

InChI=1S/2C5H6.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H;/p-2 |

Clave InChI |

JWEWBCISGQZGAZ-UHFFFAOYSA-L |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |

SMILES canónico |

C1C=CC=C1.C1C=CC=C1.[Cl-].[Cl-].[Hf] |

Key on ui other cas no. |

12116-66-4 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

hafnocene dichloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.